molecular formula C12H12N2O3 B14918484 Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate

Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate

Cat. No.: B14918484
M. Wt: 232.23 g/mol
InChI Key: KKXODNXRKUAVRF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate is an organic compound that belongs to the class of aromatic amino acid derivatives This compound is characterized by the presence of an ethyl ester group, a cyano group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: 3-(4-Nitrophenyl)-2-cyano-3-oxopropanoate.

    Reduction: Ethyl 3-(4-aminophenyl)-2-amino-3-oxopropanoate.

    Substitution: 3-(4-Aminophenyl)-2-cyano-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyano and ester groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)-2-cyano-3-oxopropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(4-hydroxyphenyl)-2-cyano-3-oxopropanoate: Similar structure but with a hydroxy group instead of an amino group.

    Ethyl 3-(4-methylphenyl)-2-cyano-3-oxopropanoate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)-2-cyano-3-oxopropanoate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(7-13)11(15)8-3-5-9(14)6-4-8/h3-6,10H,2,14H2,1H3

InChI Key

KKXODNXRKUAVRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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